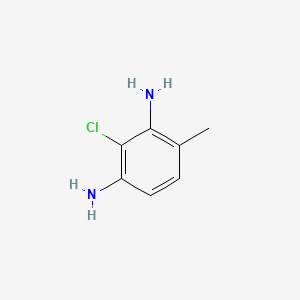![molecular formula C38H77NO3 B13820731 N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]icosanamide](/img/structure/B13820731.png)
N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]icosanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]icosanamide is a complex organic compound belonging to the class of ceramides. Ceramides are lipid molecules composed of sphingosine and a fatty acid. They are found in high concentrations within the cell membrane of eukaryotic cells and play a crucial role in maintaining the skin’s barrier function and retaining moisture.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]icosanamide typically involves the condensation of a fatty acid with a sphingoid base. The reaction conditions often require a catalyst and an inert atmosphere to prevent oxidation. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]icosanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated compounds.
Aplicaciones Científicas De Investigación
N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]icosanamide has several scientific research applications:
Chemistry: Used as a model compound to study lipid interactions and membrane dynamics.
Biology: Investigated for its role in cell signaling and apoptosis.
Medicine: Explored for its potential in treating skin disorders and as a delivery vehicle for drugs.
Industry: Utilized in the formulation of skincare products due to its moisturizing properties.
Mecanismo De Acción
The mechanism by which N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]icosanamide exerts its effects involves its interaction with cell membranes. It integrates into the lipid bilayer, influencing membrane fluidity and signaling pathways. The molecular targets include various enzymes and receptors involved in cell growth, differentiation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]formamide
- N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]tetracosanamide
- (2R)-2-Hydroxy-N-[(2S,3S,4R,8Z)-1,3,4-trihydroxy-8-octadecen-2-yl]icosanamide
Uniqueness
N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]icosanamide is unique due to its specific stereochemistry and long-chain fatty acid component. This structure imparts distinct physical and chemical properties, making it particularly effective in applications related to skin barrier function and moisture retention.
Propiedades
Fórmula molecular |
C38H77NO3 |
|---|---|
Peso molecular |
596.0 g/mol |
Nombre IUPAC |
N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]icosanamide |
InChI |
InChI=1S/C38H77NO3/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-38(42)39-36(35-40)37(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h36-37,40-41H,3-35H2,1-2H3,(H,39,42)/t36-,37+/m1/s1 |
Clave InChI |
ZWAUSWHRQBSECP-AARKOHAPSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCCC(=O)N[C@H](CO)[C@H](CCCCCCCCCCCCCCC)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,4'-[(1,3-Dioxopropane-1,3-diyl)bis(oxy)]dibutanoic acid](/img/structure/B13820655.png)








![1-[3-(2,5-dimethylpyrrol-1-yl)phenyl]ethanone](/img/structure/B13820724.png)


